molecular formula C14H16N2 B2509355 [(2-Methylphenyl)-phenylmethyl]hydrazine CAS No. 1396996-90-9

[(2-Methylphenyl)-phenylmethyl]hydrazine

Cat. No.: B2509355
CAS No.: 1396996-90-9
M. Wt: 212.296
InChI Key: HRINMVZRYICOOZ-UHFFFAOYSA-N
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Description

[(2-Methylphenyl)-phenylmethyl]hydrazine is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methylphenyl)-phenylmethyl]hydrazine typically involves the reaction of benzyl chloride with 2-methylphenylhydrazine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where benzyl chloride and 2-methylphenylhydrazine are continuously fed into the reactor along with a base. The reaction mixture is then subjected to distillation to purify the product.

Chemical Reactions Analysis

Types of Reactions

[(2-Methylphenyl)-phenylmethyl]hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: The reactions are typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

[(2-Methylphenyl)-phenylmethyl]hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes and polymers.

Mechanism of Action

The mechanism of action of [(2-Methylphenyl)-phenylmethyl]hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: Similar structure but lacks the 2-methyl group.

    Benzylhydrazine: Similar structure but lacks the phenyl group.

    2-Methylphenylhydrazine: Similar structure but lacks the benzyl group.

Uniqueness

[(2-Methylphenyl)-phenylmethyl]hydrazine is unique due to the presence of both a 2-methylphenyl and a phenyl group attached to the hydrazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[(2-methylphenyl)-phenylmethyl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-11-7-5-6-10-13(11)14(16-15)12-8-3-2-4-9-12/h2-10,14,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRINMVZRYICOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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